1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea
Description
1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea is a compound of significant interest in medicinal chemistry. It belongs to the class of diaryl ureas, which are known for their diverse biological activities, including anticancer properties . This compound is characterized by a urea linkage connecting a butan-2-yl substituted phenyl ring and a 3-methylpyridin-2-yl ring.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-12(2)14-7-9-15(10-8-14)19-17(21)20-16-13(3)6-5-11-18-16/h5-12H,4H2,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFZPOWMOJOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea typically involves the reaction of an isocyanate with an amine. The general synthetic route includes:
Formation of the isocyanate intermediate: This can be achieved by reacting the corresponding amine with phosgene or a phosgene substitute.
Reaction with the amine: The isocyanate intermediate is then reacted with 3-methylpyridin-2-amine under controlled conditions to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its ability to inhibit specific enzymes and pathways involved in cancer progression highlights its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the Ras/Raf/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea can be compared with other diaryl urea derivatives, such as:
Sorafenib: A well-known anticancer agent that also targets the Ras/Raf/MEK/ERK pathway.
Regorafenib: Another anticancer drug with a similar mechanism of action but different molecular structure.
Tivozanib: A tyrosine kinase inhibitor with a distinct structure but overlapping biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
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